1-(1-(dimethylamino)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Dimethylamino)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide is a chemical compound with a complex structure that includes a pyrazole ring, a sulfonamide group, and a dimethylamino substituent
Vorbereitungsmethoden
The synthesis of 1-(1-(dimethylamino)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the dimethylamino substituent. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1-(Dimethylamino)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonamide and dimethylamino groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-(Dimethylamino)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-(dimethylamino)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(1-(Dimethylamino)-2-methylpropan-2-yl)-1H-pyrazole-3-sulfonamide can be compared with other similar compounds, such as:
- 1-(Dimethylamino)-2-propanol
- 1-Dimethylamino-2-propyne
- Dimethylaminopropylamine These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18N4O2S |
---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
1-[1-(dimethylamino)-2-methylpropan-2-yl]pyrazole-3-sulfonamide |
InChI |
InChI=1S/C9H18N4O2S/c1-9(2,7-12(3)4)13-6-5-8(11-13)16(10,14)15/h5-6H,7H2,1-4H3,(H2,10,14,15) |
InChI-Schlüssel |
LYZHWWRRZODTFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN(C)C)N1C=CC(=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.